molecular formula C14H8Cl2N2O5 B11710895 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid

2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11710895
M. Wt: 355.1 g/mol
InChI Key: OTEQEJHTZMMJCN-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features a dichlorophenyl group, a carbamoyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 2,4-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed is 2-[(2,4-Dichlorophenyl)carbamoyl]-3-aminobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenyl group may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)carbamoyl]phenylacetic acid
  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid

Uniqueness

2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group attached to a benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C14H8Cl2N2O5

Molecular Weight

355.1 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H8Cl2N2O5/c15-7-4-5-10(9(16)6-7)17-13(19)12-8(14(20)21)2-1-3-11(12)18(22)23/h1-6H,(H,17,19)(H,20,21)

InChI Key

OTEQEJHTZMMJCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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